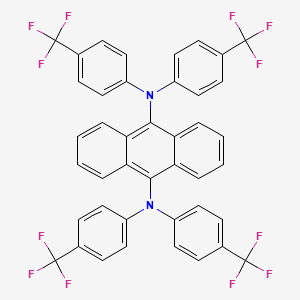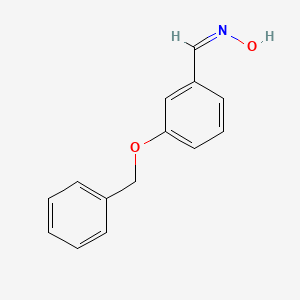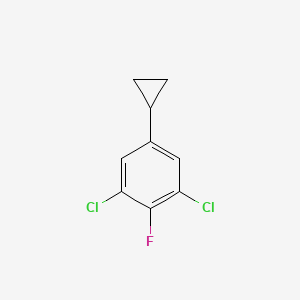
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with two 1-methyl-3-pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 1-methyl-3-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical and physical properties.
Substitution: The tetrazine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted tetrazine derivatives.
Scientific Research Applications
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Coordination Chemistry: The compound can act as a ligand in coordination complexes, which are useful in catalysis and other chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: A precursor in the synthesis of 3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine.
1,2,4,5-Tetrazine: The parent compound of the tetrazine family.
3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine: A similar compound with pyridyl substituents instead of pyrazolyl groups.
Uniqueness
This compound is unique due to the presence of 1-methyl-3-pyrazolyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other tetrazine derivatives and potentially useful in specialized applications.
Properties
Molecular Formula |
C10H10N8 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
3,6-bis(1-methylpyrazol-3-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H10N8/c1-17-5-3-7(15-17)9-11-13-10(14-12-9)8-4-6-18(2)16-8/h3-6H,1-2H3 |
InChI Key |
ATSLRUNAHSYRMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(N=N2)C3=NN(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)


![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)


![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)


![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)

